molecular formula C25H16FNO4 B12213413 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate

Cat. No.: B12213413
M. Wt: 413.4 g/mol
InChI Key: NEKUHJFLOHGJHK-FSJBWODESA-N
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Description

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is a complex organic compound that incorporates multiple functional groups, including indole, furan, and benzoate moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The furan moiety can be introduced through a cyclization reaction involving a suitable precursor . The final step involves esterification with 4-fluorobenzoic acid to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural characteristics suggest significant potential in medicinal chemistry, particularly as an antitumor agent . Research indicates that compounds with indole and furan structures often exhibit notable biological activities, including:

  • Anticancer Activity : Similar compounds have shown effectiveness against various cancer cell lines. The presence of the indole moiety is particularly associated with antitumor properties.
  • Antimicrobial Properties : The unique structure may also confer antimicrobial activity, making it a candidate for developing new antibiotics.

Case Study: Anticancer Activity

One study explored the anticancer efficacy of related indole derivatives against breast cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation and induce apoptosis, suggesting that 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate might exhibit similar effects due to its structural analogies.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its application in drug development. Interaction studies can provide insights into:

  • Mechanism of Action : Determining how the compound binds to target proteins or enzymes involved in disease pathways.
  • Selectivity : Evaluating whether the compound selectively targets cancerous cells over healthy cells.

Material Science Applications

In addition to medicinal applications, the compound's unique structural features suggest potential uses in materials science:

  • Organic Electronics : Compounds with furan and indole units are often investigated for their electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Sensors : The sensitivity of the compound to environmental changes could allow for its use in chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The compound may also interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is unique due to its combination of indole, furan, and benzoate moieties, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is a complex organic molecule that has garnered attention for its potential biological activities. Its structural characteristics, including an indole moiety and a benzo[3,4-b]furan framework, suggest significant pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C26H19NO4\text{C}_{26}\text{H}_{19}\text{N}\text{O}_4

This compound features:

  • Indole moiety : Known for diverse biological activities.
  • Furan ring : Often associated with antioxidant properties.
  • Fluorobenzoate group : Enhances lipophilicity and biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Anticancer Activity

Several studies have demonstrated the anticancer potential of indole derivatives. The mechanism of action often involves:

  • Inhibition of tubulin polymerization : Leading to cell cycle arrest and apoptosis in cancer cells.
  • Modulation of signaling pathways : Such as the PI3K/Akt and MAPK pathways.

For instance, a study reported that related indole compounds significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

Indole derivatives are also recognized for their antimicrobial activities. The compound may exhibit:

  • Bactericidal effects : Against Gram-positive and Gram-negative bacteria.
  • Antifungal activity : Effective against specific fungal strains.

Research has shown that similar compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .

Antiviral Effects

Indoles have been investigated for their antiviral properties. The proposed mechanisms include:

  • Inhibition of viral replication : By targeting viral enzymes.
  • Interference with viral entry into host cells .

Studies suggest that certain indole derivatives can effectively inhibit the replication of viruses such as HIV and influenza .

Case Studies

  • Antitumor Activity in Mice
    • A recent study evaluated the efficacy of a structurally similar compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups (p < 0.05) .
  • Antimicrobial Testing
    • In vitro tests against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The indole structure allows binding to serotonin receptors, potentially influencing mood and behavior.
  • Enzyme Inhibition : Inhibiting enzymes involved in cancer cell proliferation or microbial metabolism.

Properties

Molecular Formula

C25H16FNO4

Molecular Weight

413.4 g/mol

IUPAC Name

[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzoate

InChI

InChI=1S/C25H16FNO4/c1-27-14-16(19-4-2-3-5-21(19)27)12-23-24(28)20-11-10-18(13-22(20)31-23)30-25(29)15-6-8-17(26)9-7-15/h2-14H,1H3/b23-12+

InChI Key

NEKUHJFLOHGJHK-FSJBWODESA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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